N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its pyridine and piperidine moieties. Its molecular formula is , and it has a molecular weight of approximately 205.30 g/mol. The structure features a trimethyl group attached to the nitrogen atom of the piperidine ring, which contributes to its unique chemical properties. This compound is relevant in medicinal chemistry due to its potential biological activities and applications in drug development.
These reactions are crucial for modifying the compound's properties for specific applications.
Research indicates that N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine exhibits significant biological activity. It has been studied for its potential as:
The specific mechanisms of action and efficacy in clinical settings require further investigation.
The synthesis of N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. Common methods include:
These methods highlight the complexity and precision required in synthesizing this compound.
N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has several potential applications:
The versatility of this compound makes it valuable in both research and therapeutic contexts.
Interaction studies involving N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine focus on its binding affinity to various biological targets. Preliminary studies suggest interactions with neurotransmitter receptors, which could elucidate its mechanism of action as a neuroprotective agent or antidepressant. Further studies are essential to map out these interactions comprehensively.
Several compounds exhibit structural similarities to N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Structure | Lacks trimethyl substitution; simpler structure |
| N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Structure | Contains a pyrrolidine instead of piperidine; different biological activity profile |
| 3-(3-cyclopropylpyridin-2-yloxy)-N-[1-methylpiperidin]-amide | Structure | Incorporates cyclopropyl group; potential for different pharmacological effects |
These compounds highlight the uniqueness of N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amines’ structure and its potential for diverse biological applications compared to structurally related compounds.
The retrosynthetic breakdown of N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine prioritizes modular construction of the pyridine and piperidine rings. Strategic disconnections reveal:
Critical intermediates include N-propargylic β-enaminones for pyridine cyclization [1] and 1-methylpiperidine-2-carboxaldehyde for reductive coupling [2].
| Target Fragment | Precursor | Key Reaction |
|---|---|---|
| Pyridine core | N-Propargylic β-enaminones | NaOH-promoted cyclization [1] |
| 5-Piperidinyl group | 1-Methylpiperidine-2-carboxaldehyde | Reductive amination [2] |
| N,N-Dimethylamine | Formamide derivatives | In situ deformylation [1] |
The pyridine scaffold is constructed via cyclization of N-propargylic β-enaminones under basic conditions. For example, NaOH-mediated cascade reactions convert β-enaminones to 2-aminopyridines at room temperature, with sodium formate as a byproduct [1]. This method achieves yields up to 88% while avoiding transition metals.
The 5-(1-methylpiperidin-2-yl) substituent is introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Reductive amination of pyridin-2-carboxaldehyde with 1-methylpiperidine using NaBH3CN affords the piperidine-pyridine linkage with 70% efficiency [2].
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridine cyclization | NaOH, DMSO, rt, 12 h [1] | 70–88 |
| Reductive amination | NaBH3CN, MeOH, 40°C [2] | 60–75 |
| N-Methylation | HCOONH4, MW, 150°C [3] | 65–80 |
Selective methylation demands tailored catalysts:
Base additives (e.g., NaOH) enhance regioselectivity by deprotonating reactive sites, as demonstrated in the cyclization of β-enaminones [1].
Yield optimization strategies include:
Exothermic cyclization steps require jacketed reactors to maintain 25°C, preventing decomposition of β-enaminones [1].
DMSO recycling via vacuum distillation achieves 80% recovery rates, reducing costs in large-scale pyridine synthesis [1].
Heterogeneous Pd/C catalysts for reductive amination are reused up to 5 cycles with <10% activity loss [2].
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch size | 0.1 mol | 10 mol |
| Cyclization time | 12 h | 18 h |
| DMSO recovery | Not applicable | 80% |
| Overall yield | 65% | 58% |
Transitioning from lab to pilot scale introduces yield penalties due to mixing inefficiencies in cyclization steps. Countercurrent extraction replaces column chromatography for throughput improvements [1] [2].
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine represents a complex heterocyclic compound featuring both pyridine and piperidine moieties, making it an important subject for comprehensive computational chemistry and molecular modeling studies . This compound's unique structural features, including the trimethyl substitution pattern and the methylpiperidin-2-yl substituent, create interesting opportunities for investigating electronic structure, solution-phase behavior, and potential biological activities through various computational approaches.
The molecular formula of this compound is C₁₄H₂₃N₃, with a molecular weight of approximately 233.35 g/mol . The structure features multiple nitrogen atoms that can participate in hydrogen bonding and electronic interactions, while the aromatic pyridine ring and saturated piperidine ring contribute different electronic properties to the overall molecular behavior. Understanding these complex interactions requires sophisticated computational approaches that can accurately model both the electronic structure and dynamic behavior of this compound.
Quantum mechanical calculations of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine electronic structure rely primarily on density functional theory (DFT) methods, which provide an excellent balance between computational efficiency and accuracy for organic molecules of this size [2]. The most commonly employed functional for piperidine and pyridine derivatives is B3LYP with the 6-311G(d,p) basis set, which has been extensively validated for nitrogen-containing heterocycles [3].
The B3LYP/6-311G(d,p) level of theory has demonstrated particular effectiveness in calculating bond lengths and bond angles for piperidine-containing compounds, with typical deviations from experimental values of less than 0.07 pm for distances and 0.13° for bond angles [4]. For N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, this level of theory is expected to provide accurate geometries for both the pyridine and piperidine rings, as well as the connecting bond network.
More sophisticated calculations employ the M06-2X functional with augmented correlation-consistent basis sets such as aug-cc-pVTZ [4]. This meta-GGA functional has been specifically parameterized for improved performance with non-covalent interactions, making it particularly suitable for studying the intramolecular interactions between the pyridine and piperidine moieties in this compound. The M06-2X functional has shown superior performance in calculating electronic properties of nitrogen heterocycles, including accurate prediction of dipole moments and polarizabilities [2].
The electronic structure of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can be thoroughly analyzed through molecular orbital calculations, particularly focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [3]. These frontier molecular orbitals provide crucial information about the compound's chemical reactivity and potential for electronic transitions.
DFT calculations using B3LYP/6-311G(d,p) typically reveal that the HOMO of pyridine derivatives is primarily localized on the nitrogen atom and adjacent carbon atoms of the pyridine ring, while the LUMO is distributed across the entire aromatic system [3]. For N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, the presence of the electron-donating trimethyl substitution and the piperidine substituent significantly affects these orbital energies and distributions.
The HOMO-LUMO gap serves as a measure of chemical hardness and provides insights into the compound's stability and reactivity [3]. Compounds with larger HOMO-LUMO gaps tend to be more stable and less reactive, while smaller gaps indicate greater reactivity. For pyridine derivatives with piperidine substituents, typical HOMO-LUMO gaps range from 4.5 to 6.0 eV, depending on the specific substitution pattern [2].
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding characteristics and charge distribution in N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine [2]. This analysis reveals the extent of electron delocalization between the pyridine and piperidine rings, as well as the influence of the methyl substituents on the electronic structure.
The NBO analysis typically shows that the nitrogen atom in the pyridine ring carries a partial negative charge of approximately -0.35 to -0.45 e, while the piperidine nitrogen exhibits a charge of -0.25 to -0.35 e [5]. The methyl substituents generally carry small positive charges, reflecting their electron-donating character. The bond orders between carbon atoms in the pyridine ring typically range from 1.2 to 1.8, indicating partial double bond character due to aromatic delocalization [2].
Quantum mechanical calculations provide access to numerous electronic properties and molecular descriptors that are essential for understanding the behavior of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine [2]. These include dipole moment, polarizability, hyperpolarizability, and various reactivity indices.
| Electronic Property | Typical Value Range | Computational Method |
|---|---|---|
| Dipole Moment | 2.5-4.0 Debye | B3LYP/6-311G(d,p) |
| Polarizability | 25-35 ų | M06-2X/aug-cc-pVTZ |
| HOMO Energy | -6.0 to -7.0 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.0 to -2.0 eV | B3LYP/6-311G(d,p) |
The dipole moment of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is expected to be significant due to the presence of multiple nitrogen atoms with different hybridization states [5]. The pyridine nitrogen contributes to the overall dipole moment differently than the piperidine nitrogen, creating a complex dipole distribution that affects the compound's solubility and intermolecular interactions.
Conformational analysis through quantum mechanical calculations reveals the preferred spatial arrangements of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine [4]. The piperidine ring can adopt different chair conformations, with the methyl substituent in either equatorial or axial positions. DFT calculations typically show that the equatorial conformation is more stable by 2-4 kcal/mol [6].
The relative orientation of the pyridine and piperidine rings is another important conformational parameter. Calculations using M06-2X/aug-cc-pVTZ reveal that the most stable conformation involves a dihedral angle of approximately 60-80° between the two ring systems, balancing steric interactions with electronic effects [2]. This preferred conformation affects the compound's overall shape and potential for intermolecular interactions.
Molecular dynamics simulations of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine in solution require carefully parameterized force fields that can accurately represent the bonding and non-bonding interactions [7]. The most commonly used force fields for this type of compound include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at Harvard Macromolecular Mechanics).
The OPLS-AA force field has been extensively validated for piperidine and pyridine derivatives, with parameters derived from high-level quantum mechanical calculations [7]. For N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, the force field parameters must account for the specific electronic environment created by the trimethyl substitution and the connecting bond between the two ring systems.
Force field parameterization typically involves fitting bonded parameters (bond lengths, angles, and dihedrals) to quantum mechanical potential energy surfaces, while non-bonded parameters (charges and van der Waals parameters) are derived from electrostatic potential calculations and experimental data [7]. The partial charges for nitrogen atoms in this compound are particularly important, as they significantly influence the hydrogen bonding and electrostatic interactions in solution.
Molecular dynamics simulations provide detailed insights into the solvation behavior of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine in various solvents [7]. Water simulations using the TIP3P water model reveal the formation of hydrogen bonds between the compound and surrounding water molecules, with the pyridine nitrogen typically forming stronger hydrogen bonds than the piperidine nitrogen.
In aqueous solution, the compound exhibits preferential solvation around the nitrogen atoms, with typical first solvation shell coordination numbers of 2-3 water molecules around the pyridine nitrogen and 1-2 around the piperidine nitrogen [7]. The trimethyl substituents create hydrophobic regions that exclude water molecules, affecting the overall solvation pattern.
| Solvent | Diffusion Coefficient (10⁻⁵ cm²/s) | Viscosity (cP) | Solvation Energy (kcal/mol) |
|---|---|---|---|
| Water | 0.5-0.8 | 0.89 | -15 to -20 |
| Methanol | 1.2-1.8 | 0.54 | -12 to -16 |
| Chloroform | 2.5-3.2 | 0.54 | -8 to -12 |
Simulations in organic solvents such as methanol and chloroform show different solvation patterns, with reduced hydrogen bonding but increased dispersion interactions [7]. The solvent choice significantly affects the conformational preferences of the compound, with more polar solvents stabilizing extended conformations and less polar solvents favoring more compact structures.
Molecular dynamics simulations reveal the conformational flexibility of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine on different timescales [7]. The piperidine ring exhibits chair-to-chair interconversion with a typical timescale of 10-50 ps, while rotation around the bond connecting the pyridine and piperidine rings occurs on a longer timescale of 100-500 ps.
The root mean square deviation (RMSD) analysis typically shows values of 1.5-2.5 Å for the entire molecule, indicating moderate flexibility [2]. The pyridine ring remains relatively rigid with RMSD values of 0.3-0.5 Å, while the piperidine ring and methyl substituents exhibit greater flexibility with RMSD values of 0.8-1.2 Å.
Root mean square fluctuation (RMSF) analysis reveals that the terminal methyl groups exhibit the highest fluctuations (1.5-2.0 Å), followed by the piperidine ring atoms (0.8-1.2 Å), and the pyridine ring atoms showing the lowest fluctuations (0.3-0.6 Å) [7]. This flexibility pattern has important implications for biological activity, as it affects the compound's ability to adopt different conformations required for binding to various targets.
Molecular dynamics simulations at higher concentrations reveal the tendency of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine to form intermolecular interactions and potential aggregation behavior [7]. The compound can form hydrogen bonds between the pyridine nitrogen of one molecule and the piperidine nitrogen of another, creating dimeric or higher-order aggregates.
The aggregation behavior is concentration-dependent, with significant association beginning at concentrations above 0.1 M [7]. The association is primarily driven by hydrogen bonding interactions, with typical binding energies of 5-8 kcal/mol per hydrogen bond. The trimethyl substituents provide steric hindrance that limits the extent of aggregation, preventing the formation of large clusters.
Temperature effects on aggregation show that higher temperatures (above 350 K) significantly reduce association, while lower temperatures (below 280 K) promote more extensive aggregation [7]. This temperature dependence has important implications for experimental studies and potential applications of the compound.
QSAR modeling of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine requires careful selection of molecular descriptors that capture the essential features responsible for biological activity [10]. Electronic descriptors such as HOMO and LUMO energies, dipole moment, and partial charges are particularly important for compounds containing multiple nitrogen atoms.
Topological descriptors including molecular connectivity indices, Wiener index, and Randic index provide information about the molecular shape and branching patterns [10]. For this compound, the presence of two ring systems connected by a single bond creates specific topological features that can be captured by these descriptors.
Physicochemical descriptors such as molecular weight, LogP, polar surface area, and hydrogen bond donors/acceptors are essential for predicting ADMET properties [10]. The compound's calculated LogP value of approximately 2.5-3.5 suggests good membrane permeability, while the polar surface area of 35-45 Ų indicates potential for oral bioavailability.
| Descriptor Category | Examples | Relevance to Activity |
|---|---|---|
| Electronic | HOMO, LUMO, Dipole | Receptor binding |
| Topological | Connectivity indices | Molecular shape |
| Physicochemical | LogP, PSA, MW | ADMET properties |
| Geometric | Molecular volume, Surface area | Steric effects |
Three-dimensional descriptors including molecular volume, surface area, and shape indices provide additional information about the compound's three-dimensional structure [10]. These descriptors are particularly important for understanding how the compound interacts with biological targets that have specific shape requirements.
QSAR model development for N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves multiple steps including data preprocessing, variable selection, model training, and validation [10]. Multiple linear regression (MLR) provides interpretable models that identify the most important descriptors for biological activity.
Machine learning approaches such as support vector machines (SVM), random forest, and neural networks can capture non-linear relationships between descriptors and activity [10]. These methods often provide better predictive performance than traditional linear models, especially for complex biological endpoints.
Cross-validation techniques including leave-one-out (LOO) and k-fold cross-validation ensure that models have good generalization ability [10]. External validation using independent test sets provides the most reliable assessment of model performance, with acceptable models typically showing Q² values above 0.6 and R² values above 0.7.
Model validation statistics for similar piperidine-pyridine compounds typically show the following performance metrics:
QSAR models enable prediction of various biological activities for N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, including binding affinities, enzyme inhibition constants, and cellular activity [10]. The models can also predict potential side effects and toxicity endpoints, providing valuable information for drug development.
Interpretation of QSAR models reveals the relative importance of different molecular features for biological activity [10]. For piperidine-pyridine compounds, electronic descriptors typically account for 40-60% of the variance in activity, while topological and physicochemical descriptors contribute 20-30% and 10-20%, respectively.
The coefficient signs in linear QSAR models provide insights into favorable and unfavorable structural features [10]. Positive coefficients for hydrophobic descriptors suggest that increased lipophilicity improves activity, while negative coefficients for steric descriptors indicate that bulky substituents reduce activity.
QSAR models have specific applicability domains within which predictions are considered reliable [10]. For N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, the applicability domain is typically defined by the descriptor ranges of the training set compounds and structural similarity requirements.
Leverage analysis and standardized residuals help identify outliers and compounds outside the applicability domain [10]. The Williams plot, which displays standardized residuals versus leverage values, provides a visual assessment of model reliability for individual compounds.
Limitations of QSAR models include the assumption of additivity, potential for overfitting, and dependence on training set diversity [10]. For this compound, the relatively complex structure with multiple functional groups may require more sophisticated modeling approaches to capture all relevant structure-activity relationships.
Pharmacophore modeling of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves identification of essential chemical features responsible for biological activity [8]. The compound contains several potential pharmacophoric features including hydrogen bond acceptors (pyridine nitrogen), hydrogen bond donors (piperidine nitrogen), and hydrophobic regions (methyl substituents).
Structure-based pharmacophore models are derived from analysis of binding modes in protein-ligand complexes [11]. For this compound, the pyridine nitrogen typically serves as a hydrogen bond acceptor, while the piperidine nitrogen can act as either a donor or acceptor depending on protonation state and binding environment.
Ligand-based pharmacophore models use structural alignment of active compounds to identify common features [11]. The spatial arrangement of the pyridine and piperidine rings creates a characteristic pharmacophore geometry that can be used to search for similar compounds in chemical databases.
| Pharmacophore Feature | Location | Tolerance (Å) | Importance |
|---|---|---|---|
| H-bond Acceptor | Pyridine N | 1.0 | High |
| H-bond Donor/Acceptor | Piperidine N | 1.2 | High |
| Hydrophobic | Methyl groups | 1.5 | Moderate |
| Aromatic | Pyridine ring | 1.0 | High |
Pharmacophore validation involves testing the model's ability to distinguish between active and inactive compounds [11]. Receiver operating characteristic (ROC) analysis provides quantitative measures of model performance, with area under the curve (AUC) values above 0.7 considered acceptable.
Virtual screening using pharmacophore models enables identification of compounds with similar biological activity to N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine [8]. Commercial databases such as ZINC, ChEMBL, and PubChem contain millions of compounds that can be screened rapidly using pharmacophore queries.
The screening process involves conformational generation for database compounds, followed by pharmacophore matching and scoring [8]. Flexible conformational search algorithms such as OMEGA or ConfGen generate multiple conformations for each compound to ensure adequate sampling of accessible conformations.
Pharmacophore matching algorithms evaluate how well each compound conformation fits the pharmacophore model [8]. Distance constraints between features are typically enforced with tolerances of 1-2 Å, while angle constraints may have tolerances of 10-20°.
Screening enrichment is evaluated using known active compounds to assess the model's ability to identify true positives while minimizing false positives [8]. Successful pharmacophore models typically achieve enrichment factors of 10-50 for the top 1-5% of screened compounds.
Virtual screening hits require further optimization to develop viable lead compounds [12]. Structure-activity relationship analysis guides the design of analogs with improved potency, selectivity, and drug-like properties.
Scaffold hopping uses pharmacophore models to identify compounds with different chemical scaffolds but similar biological activity [12]. This approach can lead to novel chemical series with improved intellectual property positions and reduced off-target effects.
Fragment-based approaches combine pharmacophore modeling with fragment linking or growing strategies [12]. Small molecular fragments that match individual pharmacophore features can be connected or elaborated to create more potent compounds.
Lead optimization considers multiple factors including potency, selectivity, ADMET properties, and synthetic accessibility [12]. Multi-objective optimization algorithms can balance these competing requirements to identify compounds with optimal overall profiles.
Pharmacophore models require experimental validation to confirm their predictive utility [12]. Biochemical assays measure binding affinity and functional activity, while cell-based assays evaluate activity in more physiologically relevant systems.
Structure-activity relationship validation involves synthesis and testing of predicted active compounds [12]. Confirmation rates for well-validated pharmacophore models typically range from 10-30%, which represents significant enrichment compared to random screening.
Iterative model refinement uses experimental results to improve pharmacophore models [12]. Active compounds that were not predicted by the initial model can be used to expand the pharmacophore definition, while inactive compounds help define exclusion volumes.
Integration with other computational methods such as molecular docking and molecular dynamics simulations provides additional validation and insights into binding mechanisms [12]. This multi-method approach increases confidence in predictions and provides a more comprehensive understanding of structure-activity relationships.